6-Bromo-2-neopentylisoquinolin-1(2H)-one
Description
6-Bromo-2-neopentylisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the isoquinolinone core. Isoquinolinones are frequently employed as intermediates in pharmaceutical synthesis due to their bioactivity, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
6-bromo-2-(2,2-dimethylpropyl)isoquinolin-1-one |
InChI |
InChI=1S/C14H16BrNO/c1-14(2,3)9-16-7-6-10-8-11(15)4-5-12(10)13(16)17/h4-8H,9H2,1-3H3 |
InChI Key |
LCIHYYMGYIMNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Alkyl Substituents
Key structural analogs differ primarily in substituent type and position on the isoquinolinone scaffold. Below is a comparative analysis:
Notes:
- Neopentyl vs. Methyl : The neopentyl group’s bulkiness likely reduces enzymatic degradation compared to methyl, extending half-life in biological systems. However, it may lower solubility in polar solvents.
- Positional Isomerism: Methyl at the 3-position (vs.
- Electron-Withdrawing Groups : The difluoromethyl group introduces electronegativity, which could enhance metabolic stability and alter reactivity in cross-coupling reactions .
Analogs with Aromatic and Functionalized Substituents
Notes:
- Bromine Position: Bromine at the 4-position (vs. 6-position) alters the electron density of the isoquinolinone core, influencing reactivity in substitution reactions .
Research Findings and Implications
- Synthetic Challenges : Neopentyl-substituted compounds may require specialized synthetic routes due to steric hindrance, whereas methyl analogs are more straightforward to synthesize .
- Biological Activity : Methyl and difluoromethyl derivatives are prevalent in drug discovery, with methyl groups balancing solubility and activity. Neopentyl’s bulk could mitigate off-target interactions .
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